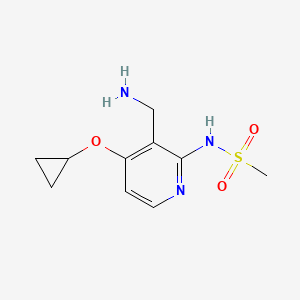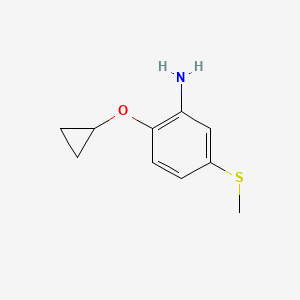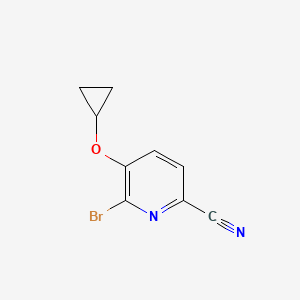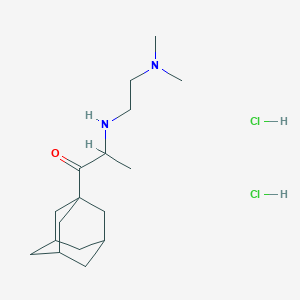
2-Phenylallyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylallyl acetate can be synthesized through various methods. One common approach involves the esterification of 2-phenylethanol with acetic acid in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to achieve high yields . Another method involves the transesterification of ethyl acetate with 2-phenylethanol using immobilized lipase as a biocatalyst .
Industrial Production Methods
In industrial settings, this compound is often produced via reactive distillation. This process combines the chemical reaction and separation in a single unit, enhancing process efficiency and reducing equipment costs. The esterification of 2-phenylethanol with acetic acid in the presence of an inert component like n-pentane is a typical example of this method .
Chemical Reactions Analysis
Types of Reactions
2-Phenylallyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as PdBr2, are often used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: 2-Phenylethanol.
Substitution: Various spiro-fused heterocycles.
Scientific Research Applications
2-Phenylallyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance, flavor, and cosmetic industries due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-Phenylallyl acetate involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation in the presence of specific catalysts, such as palladium. The molecular pathways involved include nucleophilic substitution and esterification .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A higher alcohol with a similar floral odor.
2-Phenylethyl acetate: Another ester with a rose-like scent.
Phenylacetic acid: An organic compound with a phenyl functional group and a carboxylic acid functional group.
Uniqueness
2-Phenylallyl acetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its pleasant odor make it a valuable compound in multiple industries .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7H,1,8H2,2H3 |
InChI Key |
FXTGIMSXGTUMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
![1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride](/img/structure/B14813985.png)



![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)





